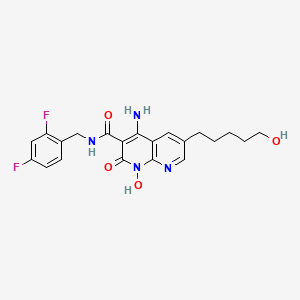
HIV-1 integrase inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 integrase inhibitor 4 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the replication of the human immunodeficiency virus (HIV). This enzyme facilitates the integration of viral DNA into the host cell genome, a key step in the viral life cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells, thereby helping to control the spread of HIV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 integrase inhibitors often involves the incorporation of specific chemical moieties that interact with the integrase enzyme. For instance, the synthesis of compounds incorporating a pyridine moiety has been a focus due to their inhibitory activity against HIV-1 integrase . The synthetic routes typically involve multiple steps, including the formation of key intermediates and the final coupling reactions to produce the active inhibitor.
Industrial Production Methods
Industrial production of HIV-1 integrase inhibitors involves optimizing the synthetic routes for large-scale production. This includes the selection of cost-effective reagents, efficient reaction conditions, and purification methods to ensure high yield and purity of the final product. The process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 integrase inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions are typically the active HIV-1 integrase inhibitors with specific functional groups that enhance their binding affinity to the integrase enzyme. These products are then further purified and characterized to ensure their efficacy and safety.
Aplicaciones Científicas De Investigación
HIV-1 integrase inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of integrase in the HIV life cycle and to investigate the effects of integrase inhibition on viral replication.
Medicine: Integral part of antiretroviral therapy for the treatment of HIV infection. It helps in reducing the viral load in patients and improving their immune function.
Industry: Used in the development of new antiretroviral drugs and in the formulation of combination therapies to enhance treatment efficacy.
Mecanismo De Acción
HIV-1 integrase inhibitor 4 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby blocking its activity. This prevents the integration of viral DNA into the host cell genome, which is essential for viral replication. The molecular targets involved include the integrase enzyme itself and the viral DNA. The inhibitor stabilizes the enzyme in an inactive conformation, preventing it from catalyzing the integration process .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other HIV-1 integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir .
Uniqueness
HIV-1 integrase inhibitor 4 is unique in its specific chemical structure, which provides a distinct binding affinity and inhibitory activity compared to other integrase inhibitors. Its unique properties may offer advantages in terms of efficacy, resistance profile, and pharmacokinetic characteristics.
Propiedades
Fórmula molecular |
C24H20F2N4O5S |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
4-amino-6-[2-(benzenesulfonyl)ethyl]-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C24H20F2N4O5S/c25-16-7-6-15(19(26)11-16)13-29-23(31)20-21(27)18-10-14(12-28-22(18)30(33)24(20)32)8-9-36(34,35)17-4-2-1-3-5-17/h1-7,10-12,33H,8-9,13,27H2,(H,29,31) |
Clave InChI |
GNATXMRYUGEZME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(N=C2)N(C(=O)C(=C3N)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane](/img/structure/B10800786.png)

![4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B10800806.png)





![N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)


